EtOTf is a strong electrophilic agent, readily transferring an ethyl group (CH3CH2-) to various nucleophiles. This makes it a valuable tool in organic synthesis for introducing the ethyl moiety into diverse molecules.
For example, EtOTf can be used to:
The trifluoromethanesulfonate group (CF3SO3-) in EtOTf acts as a good leaving group due to its strong electron-withdrawing nature. This makes EtOTf suitable for various organic reactions involving the displacement of the triflate group by other nucleophiles.
Examples of such reactions include:
EtOTf finds application in the synthesis of ionic liquids, which are salts with unique properties like low melting points and high ionic conductivity. By reacting EtOTf with selected amines in the presence of a base, desired ionic liquids containing the triflate anion (CF3SO3-) can be generated.
These properties make ionic liquids valuable for various research applications, including:
Ethyl trifluoromethanesulfonate, with the chemical formula C₃H₅F₃O₃S, is an organosulfur compound that serves as a versatile electrophile in organic synthesis. It is characterized by the presence of a trifluoromethanesulfonate group, which is known for its excellent leaving group properties. This compound is typically synthesized from ethyl iodide and silver trifluoromethanesulfonate and is recognized for its stability and reactivity in various
Ethyl trifluoromethanesulfonate can be synthesized through various methods:
Ethyl trifluoromethanesulfonate has several notable applications:
Interaction studies involving ethyl trifluoromethanesulfonate primarily focus on its reactivity with nucleophiles. The compound’s ability to form stable intermediates makes it a subject of interest in kinetic studies. For example, research has explored the kinetics and isotope effects during solvolysis reactions involving this compound, providing insights into its reactivity patterns and mechanisms .
Ethyl trifluoromethanesulfonate shares similarities with other sulfonate esters but exhibits unique properties due to the presence of the trifluoromethyl group. Here are some comparable compounds:
| Compound Name | Formula | Notable Features |
|---|---|---|
| Methyl Trifluoromethanesulfonate | C₂H₃F₃O₃S | Used similarly in organic synthesis; smaller alkyl group. |
| Benzyl Trifluoromethanesulfonate | C₉H₈F₃O₃S | More sterically hindered; used in aromatic substitutions. |
| Propyl Trifluoromethanesulfonate | C₄H₇F₃O₃S | Similar reactivity; longer alkyl chain affecting reactivity. |
The unique aspect of ethyl trifluoromethanesulfonate lies in its balance of reactivity and stability, making it particularly effective for various synthetic applications while maintaining manageable handling characteristics compared to larger or more complex sulfonates .
Ethyl trifluoromethanesulfonate exists as a liquid under standard conditions, presenting as a clear, colorless to light yellow oil [1] [3]. The compound maintains its liquid state at room temperature, which facilitates its handling and application in various chemical processes. The oil-like consistency is typical of alkyl triflate esters and contributes to its solubility characteristics in organic media [4]. The compound exhibits hygroscopic properties, readily absorbing moisture from the atmosphere, which necessitates careful storage under inert conditions to prevent hydrolysis [1] [3].
| Property | Value | Reference |
|---|---|---|
| Physical State | Liquid | Citations 1, 5 |
| Appearance | Colorless to light yellow oil | Citations 1, 5 |
| Hygroscopic Nature | Hygroscopic | Citations 1, 5 |
| Odor | Pungent | Citation 26 |
The thermodynamic profile of ethyl trifluoromethanesulfonate reveals characteristics typical of organosulfur compounds with electron-withdrawing trifluoromethyl groups. The compound exhibits a boiling point of 115°C (388.15 K) at standard atmospheric pressure [1] [3] [5] [6] [7] [4]. This relatively low boiling point, combined with its volatile nature, indicates weak intermolecular forces and facilitates its use in reactions requiring elevated temperatures.
The flash point of 35°C (308.15 K) classifies the compound as a flammable liquid, requiring appropriate safety precautions during handling and storage [1] [3] [5] [7] [4]. The vapor pressure reaches 23 mmHg at 25°C, confirming its volatile characteristics [3]. The density at 25°C is 1.374 g/mL, with a corresponding specific gravity of 1.374, indicating that the compound is denser than water [1] [3] [5] [7] [4].
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 115°C (388.15 K) | Citations 1, 5, 8, 9, 12, 16 |
| Flash Point | 35°C (308.15 K) | Citations 1, 5, 8, 12, 16 |
| Vapor Pressure | 23 mmHg at 25°C | Citation 5 |
| Density | 1.374 g/mL at 25°C | Citations 1, 5, 8, 12, 16 |
| Specific Gravity | 1.374 at 25°C | Citations 1, 5, 16 |
| Thermal Stability | Stable under normal conditions | Citations 1, 5 |
| Volatility | Volatile | Citations 1, 5 |
The spectroscopic profile of ethyl trifluoromethanesulfonate provides comprehensive structural information through multiple analytical techniques. Infrared spectroscopy reveals characteristic absorption bands associated with the functional groups present in the molecule. The sulfonate group exhibits strong S=O stretching vibrations in the range of 1200-1400 cm⁻¹, while the trifluoromethyl group displays C-F stretching vibrations between 1000-1300 cm⁻¹ [8] [9] [10] [11] [12].
Raman spectroscopy complements the infrared data, particularly highlighting the symmetric stretching mode of the SO₃ group at approximately 1030 cm⁻¹ [9] [10] [11] [12]. This vibrational mode is characteristic of the triflate anion structure and serves as a diagnostic feature for compound identification.
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure through ¹H NMR, ¹³C NMR, and ¹⁹F NMR techniques [8] [13] [14]. The trifluoromethyl group exhibits characteristic signals in ¹⁹F NMR, typically appearing as a singlet around -78 ppm, which is diagnostic for the CF₃SO₃ moiety [14].
Mass spectrometry analysis reveals the molecular ion peak at m/z 178, corresponding to the molecular weight of the compound [15] [16]. The fragmentation pattern provides additional structural confirmation through the loss of characteristic fragments such as the ethyl group and trifluoromethyl group.
| Technique | Characteristic Features | Key Frequencies/Values | Reference |
|---|---|---|---|
| Infrared Spectroscopy | Strong S=O stretching vibrations, C-F vibrations, C-O stretching | S=O stretch ~1200-1400 cm⁻¹, C-F stretch ~1000-1300 cm⁻¹ | Citations 17, 24, 42, 44, 45 |
| Raman Spectroscopy | Symmetric stretching of SO₃ group, CF₃ deformation modes | SO₃ symmetric stretch ~1030 cm⁻¹ | Citations 24, 42, 44, 45 |
| Nuclear Magnetic Resonance | ¹H NMR, ¹³C NMR, ¹⁹F NMR data available | CF₃ group characteristic signals | Citations 17, 28, 43 |
| Mass Spectrometry | Molecular ion peak at m/z 178 | m/z 178 (molecular ion) | Citations 18, 22 |
| Refractive Index | nD²⁰ = 1.336 | 1.336 at 20°C | Citations 1, 5, 8, 16, 38 |
The solubility characteristics of ethyl trifluoromethanesulfonate are dominated by its high reactivity toward nucleophilic species, particularly water. The compound undergoes rapid hydrolysis in aqueous media, reacting with water to form trifluoromethanesulfonic acid and ethanol [1] [3] [17] [18]. This hydrolytic instability necessitates anhydrous conditions for storage and handling.
In organic solvents, the compound demonstrates variable solubility depending on the polarity and nucleophilicity of the solvent. It exhibits good solubility in chloroform, a non-nucleophilic solvent that does not compete with intended reaction partners [1] [3]. The compound shows limited solubility in methanol, likely due to the nucleophilic nature of the alcohol functional group, which can react with the electrophilic ethyl triflate [1] [3].
The compatibility with other organic solvents generally follows the principle that polar, non-nucleophilic solvents provide the best medium for ethyl trifluoromethanesulfonate applications [1] [3] [19]. Acetone and ethyl acetate have been successfully used in binary mixture studies, indicating reasonable compatibility under controlled conditions [19].
| Solvent/Medium | Solubility/Compatibility | Notes | Reference |
|---|---|---|---|
| Water | Hydrolyzes rapidly | Reacts with water to form trifluoromethanesulfonic acid and ethanol | Citations 1, 5, 26, 29 |
| Methanol | Slightly soluble | Limited solubility reported | Citations 1, 5 |
| Chloroform | Soluble | Good solubility reported | Citations 1, 5 |
| Organic Solvents (General) | Generally soluble in polar organic solvents | Preferentially dissolves in polar solvents | Citations 1, 5, 35 |
| Acetone | Compatible (inferred) | Used in organic synthesis reactions | Citation 35 |
| Ethyl Acetate | Compatible (inferred) | Used in binary mixtures for property studies | Citation 35 |
| Diethyl Ether | Compatible (inferred) | Common organic solvent compatibility | General chemical compatibility |
| Hydrocarbons | Limited compatibility | Poor solubility in non-polar solvents | General chemical compatibility |
Flammable;Corrosive;Irritant;Health Hazard